4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyridine and a thiophene ringThe molecular formula of this compound is C₁₀H₈N₂OS, and it has a molecular weight of 204.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of 6-aminopyridine-3-carbaldehyde with thiophene-2-carbaldehyde. This reaction can be catalyzed by various reagents, including acids or bases, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid.
Reduction: 4-(6-Aminopyridin-3-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid
- 4-(6-Aminopyridin-3-yl)thiophene-2-methanol
- 4-(6-Aminopyridin-3-yl)thiophene-2-amine
Uniqueness
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both an aldehyde and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10-2-1-7(4-12-10)8-3-9(5-13)14-6-8/h1-6H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLBPDOGYRUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC(=C2)C=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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